4-methyl-5-(1-methyl-1H-1,2,4-triazol-3-yl)-3-phenyl-2-thiophenecarbonitrile
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the 1,2,4-triazole ring might undergo reactions with electrophiles, and the thiophene ring might be involved in electrophilic aromatic substitution reactions .Scientific Research Applications
Antimicrobial and Antifungal Activities
A notable area of application for this chemical and its derivatives is in the development of antimicrobial and antifungal agents. Researchers have synthesized and characterized novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives, evaluating them as potential antimicrobial agents. These compounds have shown promising results against various microbial strains, highlighting their potential in addressing infectious diseases and resistance issues (Al‐Azmi & Mahmoud, 2020). Similarly, other studies have focused on the synthesis of triazole derivatives, reporting some anti fungal activities for representative compounds, underscoring their potential use in developing new antifungal therapies (Chu et al., 2001).
Antioxidant Properties
Research has also been conducted on the antioxidant properties of triazole derivatives. These studies are crucial in exploring compounds that can neutralize free radicals, potentially contributing to the prevention of various oxidative stress-related diseases. For instance, a series of novel triazole derivatives were synthesized and evaluated for their in vitro scavenging of DPPH and superoxide radicals, with some compounds showing equipotent activity to known antioxidants (Baytas et al., 2012).
Corrosion Inhibition
Another important application area is the use of triazole derivatives as corrosion inhibitors. These compounds have been studied for their effectiveness in protecting metals against corrosion, particularly in acidic environments. This research is significant for industries looking to extend the life of metal components and structures. Experimental and theoretical studies have been conducted, demonstrating the potential of triazole derivatives in this field (Yadav et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
4-methyl-5-(1-methyl-1,2,4-triazol-3-yl)-3-phenylthiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4S/c1-10-13(11-6-4-3-5-7-11)12(8-16)20-14(10)15-17-9-19(2)18-15/h3-7,9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRGMBMCPSFIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=CC=CC=C2)C#N)C3=NN(C=N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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